molecular formula C12H16O3 B031593 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 29206-06-2

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B031593
CAS No.: 29206-06-2
M. Wt: 208.25 g/mol
InChI Key: NYDAEBWSGUNHIF-UHFFFAOYSA-N
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Description

Cytidine-5’-Monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine-5’-Monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of Cytidine-5’-Monophosphate involves the reaction between cytidine and a phosphating agent such as phosphorus oxychloride. This reaction is typically carried out at temperatures ranging from -15°C to -5°C under normal pressure. After the reaction reaches a conversion rate of over 85%, ice water is added to terminate the reaction. The mixture is then hydrolyzed at 0-5°C, followed by extraction with an alkyl halide. The organic phase is separated, distilled to recover the extracting agent and organic solvent, and the water phase is neutralized to pH 3-4. Cooling the solution results in the crystallization of Cytidine-5’-Monophosphate, which is then refined and dried .

Industrial Production Methods

Industrial production of Cytidine-5’-Monophosphate often employs biotechnological methods. For example, engineered strains of Escherichia coli have been developed to produce Cytidine-5’-Monophosphate efficiently. These strains are modified to enhance cytidine biosynthesis and to prevent the degradation of Cytidine-5’-Monophosphate. The yield of Cytidine-5’-Monophosphate can be significantly increased by optimizing the expression of key enzymes and blocking competing pathways .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-Monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations. It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for DNA and RNA biosynthesis .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cytidine-5’-Monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-5’-Monophosphate exerts its effects through various molecular pathways. It is phosphorylated by uridine-cytidine kinase to form cytidine diphosphate and cytidine triphosphate. These phosphorylated forms are involved in the synthesis of RNA and DNA. Cytidine-5’-Monophosphate also participates in cellular signaling pathways, influencing processes such as protein synthesis and cell growth .

Comparison with Similar Compounds

Similar Compounds

    Deoxycytidine Monophosphate: Similar to Cytidine-5’-Monophosphate but lacks an oxygen atom on the ribose sugar.

    Uridine Monophosphate: Another nucleotide that serves as a monomer in RNA.

Uniqueness

Cytidine-5’-Monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Its ability to be phosphorylated to form cytidine diphosphate and cytidine triphosphate makes it essential for nucleic acid biosynthesis and cellular functions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAEBWSGUNHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A cooled (-78 ° C.) solution of diisopropylamine (65 g, 642 mmol) in tetrahydrofuran (THF, 800 mL) was treated with 244 mL of 2.5M n-butyl lithium (610 mmol) in hexane. The reaction was stirred for 30 minutes at room temperature, cooled to -78° C. and treated dropwise with isobutyric acid (26.8 g, 305 mmol) and hexamethylphosphoramide (HMPA, 54.7 g, 305 mmol). The reaction was stirred for 30 minutes at room temperature and treated with 4-methoxybenzyl chloride (43.4 g, 277 mmol). The reaction was stirred for 48 hours at room temperature and treated with 10% HCl (200 mL). The reaction was concentrated to 300 mL and diluted to 600 mL with water. The resulting solution was extracted with diethyl ether (2×300 mL) and the combined ether extracts were washed with 10% HCl (2×200 mL). The ether extract was then extracted with 1N NaOH (3×200 mL). The combined 1N NaOH washes were made acidic (pH 1) by the addition of concentrated HCl, and the resulting solution was extracted with diethyl ether (3×300 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 32.6 g of 2,2-dimethyl-3-(4-methoxyphenyl)propionic acid as an oil: GC/EI-MS, m/z (rel. int.) 208 (M+, 7), 121 (100), 91 (5), 77 (6).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
Quantity
54.7 g
Type
reactant
Reaction Step Three
Quantity
43.4 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (38.0 g, 0.34 mol) was added to a solution of ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate (40.0 g, 0.17 mol) in a mixture of water (4 mL) and tetrahydrofuran (800 mL) at room temperature and stirred for 16 h. The pH of the reaction mixture was adjusted to ˜2 with 2 N HCl (250 mL) and extracted with EtOAc (800 mL). Aqueous layer was saturated with NaCl and extracted again with EtOAc (800 mL). The combined organic layers were washed with brine (350 mL), dried over Na2SO4, and concentrated to afford 34.0 g (96%) of 2,2-dimethyl-3-(4-methoxyphenyl)propanoic acid as a gummy oil; 1H NMR (200 MHz, CDCl3) δ 7.08 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.4 Hz, 2H), 3.78 (s, 3H), 2.83 (s, 2H), 1.19 (s, 6H).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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